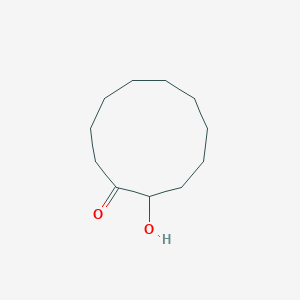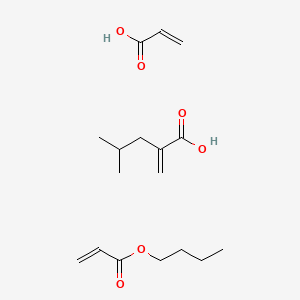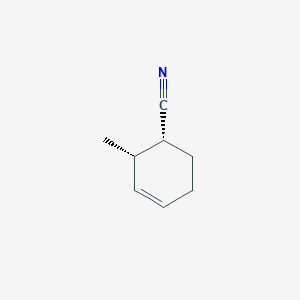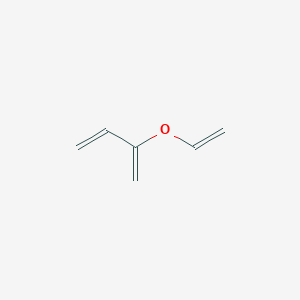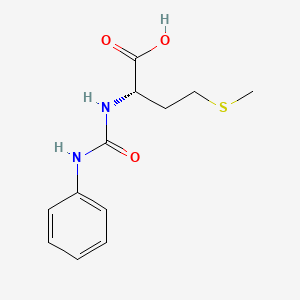
N-(Phenylcarbamoyl)-L-methionine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-phenylcarbamoyl-methionine is a synthetic derivative of the amino acid methionine. This compound is characterized by the presence of a phenylcarbamoyl group attached to the methionine molecule. Methionine itself is an essential sulfur-containing amino acid that plays a crucial role in various metabolic processes. The modification of methionine with a phenylcarbamoyl group can enhance its stability and introduce new chemical properties, making it valuable for various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-phenylcarbamoyl-methionine typically involves the reaction of methionine with phenyl isocyanate. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:
Methionine+Phenyl Isocyanate→N-phenylcarbamoyl-methionine
The reaction is usually conducted in an organic solvent such as dichloromethane or acetonitrile, and the temperature is maintained at around 0-5°C to prevent side reactions. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods: In an industrial setting, the production of N-phenylcarbamoyl-methionine may involve large-scale batch reactors where the reactants are mixed and allowed to react under optimized conditions. The process may include steps for the recovery and recycling of solvents and unreacted starting materials to improve efficiency and reduce costs.
化学反応の分析
Types of Reactions: N-phenylcarbamoyl-methionine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the methionine moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The phenylcarbamoyl group can be reduced under specific conditions to yield the corresponding amine.
Substitution: The phenylcarbamoyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: Methionine sulfoxide or methionine sulfone.
Reduction: N-phenylcarbamoyl-methionine amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-phenylcarbamoyl-methionine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules. It can also serve as a model compound for studying the reactivity of phenylcarbamoyl groups.
Biology: Investigated for its potential role in modulating biological processes due to its structural similarity to methionine.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
作用機序
The mechanism of action of N-phenylcarbamoyl-methionine involves its interaction with various molecular targets and pathways. The phenylcarbamoyl group can influence the compound’s binding affinity to enzymes and receptors, potentially altering their activity. In biological systems, it may act as a prodrug, releasing methionine upon enzymatic cleavage, thereby exerting its effects through the methionine metabolic pathways.
類似化合物との比較
N-phenylcarbamoyl-methionine can be compared with other similar compounds such as:
N-carbamoyl-methionine: Lacks the phenyl group, resulting in different chemical properties and reactivity.
N-phenylcarbamoyl-cysteine: Contains a thiol group instead of a thioether, leading to distinct biological activities.
N-phenylcarbamoyl-alanine: Lacks the sulfur atom, affecting its stability and reactivity.
The uniqueness of N-phenylcarbamoyl-methionine lies in its combination of the phenylcarbamoyl group and the methionine backbone, which imparts specific chemical and biological properties not found in other similar compounds.
特性
CAS番号 |
55021-15-3 |
|---|---|
分子式 |
C12H16N2O3S |
分子量 |
268.33 g/mol |
IUPAC名 |
(2S)-4-methylsulfanyl-2-(phenylcarbamoylamino)butanoic acid |
InChI |
InChI=1S/C12H16N2O3S/c1-18-8-7-10(11(15)16)14-12(17)13-9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3,(H,15,16)(H2,13,14,17)/t10-/m0/s1 |
InChIキー |
HQLHNJUMHYRCJL-JTQLQIEISA-N |
異性体SMILES |
CSCC[C@@H](C(=O)O)NC(=O)NC1=CC=CC=C1 |
正規SMILES |
CSCCC(C(=O)O)NC(=O)NC1=CC=CC=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



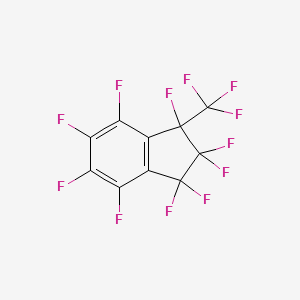
![1-[(Anthracen-9-YL)methyl]pyridin-1-ium chloride](/img/structure/B14630026.png)

![Ethyl 7-ethyl-6-oxooctahydro-2h-pyrazino[1,2-c]pyrimidine-2-carboxylate](/img/structure/B14630041.png)

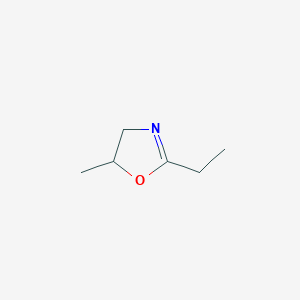
![4-[Bis(4-methylphenyl)amino]benzonitrile](/img/structure/B14630051.png)
